molecular formula C7H10N4O2S B1682504 Sulfaguanidine CAS No. 57-67-0

Sulfaguanidine

Cat. No.: B1682504
CAS No.: 57-67-0
M. Wt: 214.25 g/mol
InChI Key: BRBKOPJOKNSWSG-UHFFFAOYSA-N
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Description

Sulfaguanidine is a sulfonamide antibiotic that belongs to the class of organic compounds known as benzenesulfonamides. It is a guanidine derivative of sulfanilamide and is used primarily in veterinary medicine. This compound is poorly absorbed from the gastrointestinal tract, making it suitable for the treatment of bacillary dysentery and other enteric infections .

Mechanism of Action

Target of Action

Sulfaguanidine, a sulfonamide antibiotic, primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for the growth and survival of bacteria, making it a prime target for antibacterial drugs .

Mode of Action

This compound inhibits the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid . It achieves this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme . This competitive inhibition prevents the conversion of PABA to dihydrofolic acid, disrupting the production of folic acid and hindering bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency in folic acid. As folic acid is necessary for the synthesis of nucleic acids, its deficiency hampers the replication and survival of bacteria .

Pharmacokinetics

For instance, cholestyramine can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency in nucleic acids, which are essential for bacterial replication. This results in the inhibition of bacterial growth and survival . Therefore, this compound is effective in treating bacterial infections, particularly those causing diarrhea .

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain ions or molecules . For instance, the presence of other drugs such as cholestyramine can affect the absorption of this compound, potentially impacting its efficacy .

Preparation Methods

Sulfaguanidine can be synthesized through several methods. One common method involves the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process includes the following steps :

    Preparation of Guanidine Nitrate:

    Preparation of Chlorosulfonic Acid: Concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid.

    Reaction with Acetanilide: Acetanilide is added to the chlorosulfonic acid, and the mixture is stirred and heated to carry out the reaction.

    Formation of N-acetylsulfanilyl Chloride: The reaction mixture is cooled, and water is added to decompose the chlorosulfonic acid, followed by heating and stirring to crystallize the product.

    Final Reaction: Guanidine nitrate is dissolved in water, and N-acetylsulfanilyl chloride is added. The pH is maintained using liquid caustic soda, and the solution is cooled to obtain this compound.

Comparison with Similar Compounds

Sulfaguanidine is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole. it is unique in its poor absorption from the gastrointestinal tract, making it particularly effective for treating enteric infections . Other similar compounds include:

This compound’s unique properties and applications make it a valuable compound in both scientific research and medical treatment.

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
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Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
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Record name Sulfaguanidine [INN:BAN:NF]
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Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
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Record name SULFAGUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []

A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, this compound's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.

A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []

A: this compound has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []

A: this compound exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.

A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including this compound, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.

ANone: The current research on this compound primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of this compound upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.

A: Modifications to the N′-substituted group of this compound can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []

A: Studies in rats indicate that this compound exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []

ANone: As with all pharmaceutical compounds, handling and disposal of this compound should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.

A: this compound exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []

A: Research suggests that the effectiveness of this compound is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []

A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of this compound. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.

A: Yes, clinical studies have been conducted to assess the efficacy of this compound in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.

A: Bacterial resistance to this compound can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.

A: While generally considered safe, this compound, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []

ANone: The provided research papers primarily focus on this compound's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.

A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to this compound. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.

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